molecular formula C6H3FINO2 B3391500 3-Fluoro-5-iodoisonicotinic acid CAS No. 1805064-69-0

3-Fluoro-5-iodoisonicotinic acid

Cat. No.: B3391500
CAS No.: 1805064-69-0
M. Wt: 267.00 g/mol
InChI Key: KRZIRDMXYUOKRN-UHFFFAOYSA-N
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Description

3-Fluoro-5-iodoisonicotinic acid is a multifunctional pyridine derivative designed for advanced research and development, particularly in medicinal chemistry and diagnostic imaging. The strategic incorporation of both fluorine and iodine atoms on the isonicotinic acid scaffold creates a valuable synthon for constructing targeted molecules. The compound's primary research value lies in its potential as a precursor for novel radiopharmaceuticals. The structure is highly amenable to radiolabeling, serving as a key intermediate in the synthesis of Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) tracers. This application is exemplified by developed analogs like 2-[18F]-fluoroisonicotinic acid hydrazide, which was investigated for the non-invasive detection of tuberculosis, and 2-fluoro-5-iodo-3-[2-(S)-3-dehydropyrrolinylmethoxy]pyridine (niofene), a hybrid PET/SPECT agent for imaging α4β2 nicotinic acetylcholine receptors in the brain . The iodine atom provides an excellent handle for further functionalization or for direct incorporation of radioisotopes like I-123. Furthermore, the fluorine atom can significantly enhance the molecular properties of resulting compounds. Introducing fluorine into heterocyclic systems is a well-established strategy in drug discovery to improve a molecule's metabolic stability, bioavailability, and binding affinity for target proteins . Researchers can leverage this compound to develop new therapeutic candidates, such as enzyme inhibitors or receptor ligands, capitalizing on these beneficial effects. This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-5-iodopyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FINO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZIRDMXYUOKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)I)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805064-69-0
Record name 3-fluoro-5-iodopyridine-4-carboxylic acid
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Synthetic Methodologies for 3 Fluoro 5 Iodoisonicotinic Acid and Its Precursors

Direct Halogenation Approaches

Direct halogenation of pyridine (B92270) rings offers an atom-economical route to halogenated pyridines. However, controlling the regioselectivity of these reactions is often a significant hurdle.

The direct C-H iodination of pyridine derivatives, including pyridine carboxylic acids, can be achieved through radical-based protocols. For instance, a method for the regioselective iodination of various heteroaromatics, including pyridines, has been developed. This process allows for C3 and C5 iodination, providing a potential pathway to key intermediates. rsc.org The reaction often proceeds under metal-free conditions, enhancing its appeal for applications where metal contamination is a concern. nih.gov

A study on the iodination of quinolines, which shares structural similarities with pyridines, demonstrated regioselective C3 iodination using molecular iodine. nih.gov This suggests that similar strategies could be adapted for the selective iodination of substituted pyridines. The mechanism is believed to involve a radical intermediate, offering a different approach from traditional electrophilic aromatic substitution. nih.gov

Reagent/CatalystSubstratePosition of IodinationReference
Molecular IodineQuinolinesC3 nih.gov
Not SpecifiedPyridones and PyridinesC3 and C5 rsc.org
Not SpecifiedDimethyl UracilC5 rsc.org

The synthesis of 3-fluoro-5-iodopyridine (B1320037), a key precursor, has been reported, with the compound being commercially available. sigmaaldrich.comsigmaaldrich.combldpharm.commanchesterorganics.comfishersci.com This availability suggests that efficient synthetic routes, likely involving halogen exchange or other regioselective methods, have been developed.

Fluorination Strategies for Isonicotinic Acid Derivatives

The introduction of a fluorine atom onto the pyridine ring can be accomplished through various methods, each with its own advantages and limitations.

Deoxyfluorination is a process that converts a hydroxyl group into a fluorine atom. thieme-connect.comhyphadiscovery.com While typically applied to alcohols, related transformations can be envisioned for carboxylic acids, although this is less common. More prevalent is the conversion of a hydroxyl group on the pyridine ring (a pyridone) to a fluoro group. Reagents like DAST and PyFluor are commonly employed for the deoxyfluorination of alcohols. nih.gov The development of reagents like AlkylFluor and CpFluors has expanded the scope of this reaction to include a wider range of substrates. thieme-connect.com These methods often proceed via an SN2 mechanism, leading to an inversion of stereochemistry where applicable. hyphadiscovery.com

Decarboxylative fluorination offers a direct method to replace a carboxylic acid group with a fluorine atom. Recent advancements have utilized photoredox catalysis to achieve this transformation under mild conditions. organic-chemistry.orgnih.govnih.govrsc.org This technique involves the light-induced oxidation of a carboxylate to a carboxyl radical, which then undergoes rapid decarboxylation and subsequent fluorine atom transfer from a reagent like Selectfluor®. nih.govnih.gov This method has been successfully applied to a broad range of aliphatic carboxylic acids. organic-chemistry.orgnih.gov While its application to pyridine carboxylic acids is an area of ongoing research, it represents a promising and direct route for the synthesis of fluorinated pyridines.

Catalysis TypeKey FeaturesSubstrate ScopeReference
Visible Light Photoredox CatalysisRedox-neutral, operationally simpleBroad range of aliphatic carboxylic acids organic-chemistry.orgnih.gov
Organic Dye Photoredox CatalysisTransition-metal-free, green methodAliphatic carboxylic acids rsc.org

Multi-Component and Convergent Synthetic Routes

Multi-component reactions (MCRs) offer an efficient and convergent approach to constructing complex molecules like substituted pyridines from simple starting materials in a single step. whiterose.ac.ukrsc.orgtandfonline.comresearchgate.nettandfonline.com These reactions are highly valued for their ability to rapidly build molecular diversity. For instance, a three-component synthesis of polysubstituted pyridines has been developed based on a catalytic intermolecular aza-Wittig/Diels-Alder sequence. whiterose.ac.uk Another approach involves the one-pot reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol. rsc.org

A method for synthesizing diversely substituted 3-fluoropyridines involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate. acs.org This strategy allows for the assembly of the 3-fluoropyridine (B146971) core from two ketone-derived components. acs.org While not directly yielding 3-fluoro-5-iodoisonicotinic acid, these convergent strategies could be adapted to incorporate the necessary iodo and carboxylic acid functionalities.

Strategies for Assembling Substituted Pyridine Scaffolds

The de novo synthesis of highly substituted pyridines offers a powerful route to complex structures like this compound. Classical condensation reactions, such as the Hantzsch pyridine synthesis, provide a foundational method for constructing the pyridine ring from simpler acyclic precursors, although they may lack the specific substitution pattern required. rsc.org More contemporary approaches, including multicomponent reactions and cycloaddition strategies, offer greater modularity and control over the final substitution pattern. rsc.org For instance, a [2+2+1+1] multicomponent synthesis can bring together different fragments to build the pyridine core. rsc.org

Another powerful strategy involves the functionalization of a pre-existing pyridine ring. This can be achieved through directed ortho-metalation, where a directing group guides the deprotonation and subsequent reaction at a specific position. However, for a 3,4,5-trisubstituted pyridine like the target molecule, a convergent synthesis, where different substituted fragments are brought together, is often more efficient.

Integration of Halogenation Steps in Convergent Synthesis

In a convergent approach, the strategic timing of halogenation is crucial. One potential pathway involves the synthesis of a precursor such as 3-fluoroquinoline, which can then be oxidized to yield 5-fluoroquinolinic acid. Subsequent decarboxylation can then produce 5-fluoronicotinic acid, a key intermediate. google.com The introduction of iodine would then need to be achieved selectively at the 3-position of this intermediate.

A patent for the preparation of 2,3-dichloro-5-iodopyridine (B1321507) highlights a synthetic route starting from 5-chloro-6-hydroxynicotinic acid. This is converted to 3-chloro-5-iodo-2-pyridinol, which is then chlorinated to give the di-chloro-iodo-pyridine derivative. google.com This suggests that a dihalogenated pyridine could serve as a precursor, with one of the halogens later being converted to the carboxylic acid function.

A particularly relevant technique for the synthesis of related compounds is the LDA-mediated deprotonation of a fluoropyridine carboxylate ester at low temperatures (-55°C), followed by quenching with iodine to install the iodide substituent. This method has been shown to produce 2-iodo-3-fluoropyridine-4-carboxylic acid derivatives in high yields (70-76%). This approach could potentially be adapted for the synthesis of the 3-fluoro-5-iodo isomer.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the synthetic steps towards this compound are highly dependent on the reaction conditions, including the choice of catalyst, solvent, and any additives.

Role of Transition Metal Catalysis in Halogenation

Transition metal catalysis plays a pivotal role in modern organic synthesis, particularly in the formation of carbon-halogen bonds. While direct C-H activation and subsequent halogenation of pyridine rings is an active area of research, it often requires specific directing groups to achieve the desired regioselectivity. rsc.orgnih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are powerful methods for introducing substituents onto a pre-halogenated pyridine ring.

In the context of synthesizing this compound, a transition metal catalyst could be employed for the iodination step. For instance, a palladium or copper catalyst could potentially mediate the direct C-H iodination of a 3-fluoroisonicotinic acid precursor. However, the electron-withdrawing nature of the fluorine atom and the carboxylic acid group can deactivate the pyridine ring towards electrophilic attack, making such a transformation challenging.

Solvent and Additive Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly influence the outcome of a reaction by affecting solubility, reactivity, and selectivity. In the LDA-mediated iodination of fluoropyridine derivatives, ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used to stabilize the organolithium reagent and facilitate the reaction at low temperatures.

The regioselectivity of halogenation reactions can also be influenced by the solvent. Studies on the iodination of chlorinated aromatic compounds have shown that the choice of solvent can affect the ratio of ortho and para products. nih.gov For instance, while reactions in dichloromethane (B109758) (DCM) or hexane (B92381) may show poor regioselectivity, using acetonitrile (B52724) can significantly improve the preference for a specific isomer. nih.gov

Additives can also play a crucial role. In some halogenation reactions, the addition of an acid or a base can be critical for the reaction to proceed or to control the selectivity. For example, in the iodination of certain aromatic compounds, the presence of an acid like p-toluenesulfonic acid (PTSA) in conjunction with an iodinating agent such as N-iodosuccinimide (NIS) has been shown to be effective. nih.gov

Below is a table summarizing various synthetic strategies and conditions for related halogenated pyridine carboxylic acids, which could be adapted for the synthesis of this compound.

Starting MaterialReagents and ConditionsProductYield (%)Reference
3-Fluoropyridine-4-carboxylate ester1. LDA, THF, -55°C; 2. I₂3-Fluoro-2-iodopyridine-4-carboxylate ester70-76
3-Fluoroquinoline1. Nascent oxygen (H₂O₂/Cu salt or electrolysis); 2. Heat (150-220°C)5-Fluoronicotinic acid- google.com
5-Chloro-6-hydroxynicotinic acid1. I₂, aqueous alkaline iodide solution; 2. Chlorinating agent2,3-Dichloro-5-iodopyridine- google.com
3,5-DichloroanisoleAg₂SO₄, I₂, Acetonitrile3,5-Dichloro-4-iodoanisole65 nih.gov

Chemical Reactivity and Transformation Pathways of 3 Fluoro 5 Iodoisonicotinic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group of 3-fluoro-5-iodoisonicotinic acid is a key site for chemical modifications, allowing for the synthesis of a variety of derivatives through esterification, amidation, and conversion to acyl fluorides.

The synthesis of esters and amides from carboxylic acids are fundamental transformations in organic chemistry. These reactions typically proceed through the activation of the carboxylic acid. One common method involves the use of coupling reagents, such as those based on carbodiimides or aromatic carbocations, which facilitate nucleophilic attack by an alcohol or amine. rsc.orgresearchgate.net While specific examples for this compound are not detailed in the provided search results, the general principles of these reactions are broadly applicable. For instance, a novel tropylium-based coupling reagent has been shown to be effective for a range of esterification and amidation reactions under mild conditions. rsc.org

Table 1: General Conditions for Esterification and Amidation

ReactionReagentsConditionsProduct
EsterificationAlcohol, Coupling Reagent (e.g., DCC, EDC, Tropylium-based)Mild, often room temperatureEster
AmidationAmine, Coupling Reagent (e.g., DCC, EDC, Tropylium-based)Mild, often room temperatureAmide

Data based on general principles of organic synthesis. rsc.orgresearchgate.net

Acyl fluorides are valuable synthetic intermediates due to their unique reactivity. They can be synthesized directly from carboxylic acids using various deoxyfluorinating agents. nih.govorganic-chemistry.org Reagents such as 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF3) have been developed for this purpose, allowing for the conversion to occur under mild conditions. nih.gov Once formed, acyl fluorides can readily react with nucleophiles. For example, a one-pot protocol allows for the formation of amides, including dipeptides, by reacting the in-situ generated acyl fluoride (B91410) with an amine. nih.gov Another application of acyl fluorides is their conversion to trifluoromethyl compounds, which is a significant transformation in medicinal chemistry. beilstein-journals.org This can be achieved using a combination of reagents like FLUOLEAD® and Olah's reagent under solvent-free conditions. beilstein-journals.org

Table 2: Reagents for Acyl Fluoride Formation from Carboxylic Acids

ReagentConditionsNotes
2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3)Mild, operationally simpleCan be used for one-pot amidation. nih.gov
Pentafluoropyridine (PFP)Mild conditionsCan be used for one-pot amidation. nih.gov
XtalFluor-ERoom temperature, EtOAc, catalytic NaFSimple filtration for purification.
(Me4N)SCF3Room temperature, base- and additive-freeHigh functional group tolerance. organic-chemistry.org

This table summarizes various reagents reported for the synthesis of acyl fluorides from carboxylic acids. nih.govorganic-chemistry.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

The pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), a reaction where a nucleophile replaces a leaving group on the aromatic ring. masterorganicchemistry.comyoutube.com The presence of the electron-withdrawing nitrogen atom and halogen substituents activates the ring towards nucleophilic attack. youtube.com

In SNAr reactions on substituted pyridines, the position of the leaving group relative to the nitrogen atom is crucial. Generally, leaving groups at the ortho (2-) and para (4-) positions are more readily displaced than those at the meta (3-) position. youtube.com This is because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom when the attack occurs at the ortho or para positions, thus stabilizing the intermediate. masterorganicchemistry.comyoutube.com

For this compound, both the fluorine and iodine atoms are potential leaving groups. In SNAr reactions, the typical leaving group ability follows the order F > Cl > Br > I, which is often referred to as the "element effect". nih.gov This is because the rate-determining step is usually the initial nucleophilic attack, and the high electronegativity of fluorine strongly activates the ring towards this attack. masterorganicchemistry.com However, in some cases, particularly in reactions of N-methylpyridinium ions, a different leaving group order has been observed where the reaction mechanism influences the outcome. nih.gov The fluorination of pyridine N-oxides has also been explored as a strategy for synthesizing meta-fluorinated pyridines, which are typically challenging to prepare via direct SNAr. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling is a prominent example used to connect aryl or heteroaryl groups.

The Suzuki-Miyaura coupling reaction typically involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or its ester) and an organohalide. libretexts.org This reaction is widely used for the synthesis of biaryl and heterobiaryl compounds, which are common motifs in pharmaceuticals and materials science. nih.gov

In the context of this compound, the iodine atom is an excellent leaving group for Suzuki-Miyaura coupling. The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org While specific examples involving this compound were not found in the provided search results, the principles of the Suzuki-Miyaura reaction are well-established for a wide range of heteroaryl halides. nih.gov The use of potassium heteroaryltrifluoroborates as coupling partners has proven effective, offering stable and easy-to-handle reagents. nih.gov

Table 3: Key Components of a Suzuki-Miyaura Coupling Reaction

ComponentRoleExample
SubstrateProvides the carbon framework with a leaving groupThis compound
Organoboron ReagentProvides the new carbon-based groupPhenylboronic acid, Potassium aryltrifluoroborate
CatalystFacilitates the reaction cyclePalladium complexes (e.g., Pd(PPh3)4, Pd(OAc)2)
BaseActivates the organoboron reagentK2CO3, Cs2CO3, K3PO4
LigandStabilizes and modifies the catalystPhosphine (B1218219) ligands (e.g., SPhos, XPhos)

This table outlines the general components required for a Suzuki-Miyaura cross-coupling reaction. libretexts.orgnih.gov

C-N Cross-Coupling Reactions

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of pharmaceutical and materials science, and this compound is a valuable substrate for such transformations, primarily through palladium- and copper-catalyzed reactions. The reactivity is centered on the carbon-iodine bond, which is significantly more susceptible to oxidative addition—the initial step in most cross-coupling cycles—than the more robust carbon-fluorine bond.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds between aryl halides and a wide range of amines. wikipedia.org For this compound, the reaction would selectively occur at the C-5 position, displacing the iodide. The choice of phosphine ligand is critical for the reaction's success, with sterically hindered, electron-rich ligands often providing the best results by promoting both the oxidative addition and the final reductive elimination steps. wikipedia.org The reaction is highly versatile, accommodating primary and secondary aliphatic and aromatic amines, as well as various nitrogen-containing heterocycles. researchgate.net Given the acidic nature of the carboxylic group, a suitable base such as cesium carbonate (Cs₂CO₃) is typically required, and its presence may necessitate the protection of the carboxylic acid, for instance as an ester, to prevent unwanted side reactions. researchgate.net

Ullmann Condensation: A classical method for C-N bond formation, the Ullmann reaction typically involves the use of a copper catalyst at elevated temperatures. organic-chemistry.orgnih.gov While modern protocols have been developed that use ligands like amino acids or 1,10-phenanthroline (B135089) to enable milder reaction conditions, the reaction is generally less tolerant of functional groups than its palladium-catalyzed counterpart. nih.gov In the context of this compound, an Ullmann coupling would again proceed at the C-I bond, reacting with an amine or amide to furnish the corresponding 5-amino or 5-amido derivative.

Table 1: Representative C-N Cross-Coupling Reactions This table presents hypothetical but chemically sound examples based on established methodologies for related substrates.

Coupling Partner Reaction Type Catalyst System Base Solvent Product
Aniline Buchwald-Hartwig Pd₂(dba)₃ / Xantphos Cs₂CO₃ Toluene (B28343) 3-Fluoro-5-(phenylamino)isonicotinic acid
Piperidine Buchwald-Hartwig Pd(OAc)₂ / BINAP K₃PO₄ Dioxane 3-Fluoro-5-(piperidin-1-yl)isonicotinic acid
Imidazole Ullmann CuI / L-Proline K₂CO₃ DMSO 3-Fluoro-5-(1H-imidazol-1-yl)isonicotinic acid

Other Cross-Coupling Methodologies (e.g., Sonogashira, Heck)

Beyond C-N bond formation, the C-I bond of this compound serves as a handle for constructing carbon-carbon bonds, significantly expanding its synthetic utility.

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org It is a highly reliable and functional group-tolerant method. For this compound, the Sonogashira coupling provides a direct route to 5-alkynyl derivatives. These products are valuable intermediates, as the alkyne moiety can be further manipulated. Research on related 5- and 6-bromo-3-fluoro-2-cyanopyridines has demonstrated that Sonogashira couplings proceed efficiently, tolerating a wide variety of functional groups on the alkyne partner, including free alcohols and protected amines. soton.ac.uk Copper-free Sonogashira conditions have also been developed to prevent the undesirable homocoupling of the alkyne partner. nih.gov

Heck Reaction: The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. mdpi.com The reaction with this compound would yield 5-vinyl-substituted isonicotinic acids. The stereochemical outcome of the reaction typically favors the trans isomer. The presence of fluorine-containing substituents is well-tolerated in Heck-type couplings, as demonstrated in the reaction of aryl iodides with fluorinated alkenes. mdpi.com

Table 2: C-C Cross-Coupling Reactions of this compound This table presents hypothetical but chemically sound examples based on established methodologies for related substrates.

Coupling Partner Reaction Type Catalyst System Base Solvent Product
Phenylacetylene Sonogashira Pd(PPh₃)₂Cl₂ / CuI Et₃N THF 3-Fluoro-5-(phenylethynyl)isonicotinic acid
Propargyl alcohol Sonogashira Pd(PPh₃)₄ / CuI Piperidine DMF 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)isonicotinic acid
Styrene Heck Pd(OAc)₂ / P(o-tolyl)₃ Et₃N Acetonitrile (B52724) 3-Fluoro-5-((E)-2-phenylvinyl)isonicotinic acid
Ethyl acrylate Heck Pd(OAc)₂ NaOAc DMF (E)-Ethyl 3-(5-carboxy-3-fluoropyridin-4-yl)acrylate

Oxidative and Reductive Transformations

Chemoselective Reduction of the Carboxylic Acid

The selective reduction of the carboxylic acid group to a primary alcohol, yielding (3-fluoro-5-iodopyridin-4-yl)methanol, requires a reagent that will not affect the sensitive C-I bond or the pyridine ring itself. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally too reactive and could lead to dehalogenation or reduction of the pyridine ring.

Milder and more chemoselective reagents are preferred. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are excellent candidates for this transformation. These reagents are known to selectively reduce carboxylic acids in the presence of many other functional groups, including halogens and aromatic systems. The reaction proceeds via an acylboronate intermediate which is subsequently reduced to the alcohol. Another potential method involves the conversion of the carboxylic acid to an ester, followed by reduction with a mild hydride reagent like sodium borohydride, although this is a two-step process. researchgate.net

Oxidation of the Pyridine Ring

The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain types of reactions. Common oxidizing agents for this purpose include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

The resulting this compound N-oxide has modified reactivity. The N-oxide group is strongly electron-withdrawing, which can further activate the ring for nucleophilic aromatic substitution. Furthermore, pyridine N-oxides have been used as precursors in fluorination reactions; for example, direct fluorination of a pyridine N-oxide has been demonstrated to produce meta-fluorinated pyridines, a reaction that is otherwise challenging. nih.gov This suggests that the N-oxide of this compound could be a strategic intermediate for further functionalization.

Biotransformation Studies of Halogenated Pyridines

The study of how microorganisms and enzymes interact with synthetic compounds like halogenated pyridines is a growing field, offering pathways to novel structures and environmentally benign degradation methods. nih.govnih.gov

Enzymatic Modulators and Regioselective Chemical Modifications

Enzymes offer unparalleled selectivity in chemical transformations, often performing reactions that are difficult to achieve with traditional synthetic methods. nih.gov For halogenated pyridines, several classes of enzymes are of particular interest.

Dioxygenases: Enzymes such as toluene dioxygenase (TDO), found in mutant strains of bacteria like Pseudomonas putida, are capable of hydroxylating aromatic rings. qub.ac.uk The regioselectivity of this hydroxylation is dictated by the existing substituents on the ring. For substituted pyridines, hydroxylation often occurs at the 3-position. qub.ac.uk It is conceivable that a suitable dioxygenase could hydroxylate the this compound ring, potentially at the C-2 or C-6 position, leading to novel, highly functionalized pyridine derivatives.

Halogenases and Dehalogenases: Flavin-dependent halogenases are enzymes that catalyze the regioselective halogenation of aromatic compounds, using a halide ion and FADH₂. nih.gov While these are typically involved in biosynthesis, their synthetic potential is significant. Conversely, dehalogenase enzymes catalyze the removal of halogen atoms. The metabolism of halogenated compounds often involves initial dehalogenation steps. The relative transformation rate of pyridine derivatives is dependent on the substituents, with halogenated pyridines generally being metabolized more slowly than other derivatives like pyridine carboxylic acids. nih.gov The enzymatic modification of a molecule like this compound could proceed via regioselective hydroxylation or potentially through selective deiodination or defluorination, depending on the specific enzyme system employed. nih.gov

Strategic Applications of 3 Fluoro 5 Iodoisonicotinic Acid As a Synthetic Building Block

Scaffold Design and Chemical Library Synthesis

The distinct arrangement of functional groups on the pyridine (B92270) core of 3-fluoro-5-iodoisonicotinic acid makes it an exceptional starting material for the design of novel molecular scaffolds and the subsequent synthesis of diverse chemical libraries. These libraries are instrumental in the discovery of new bioactive compounds and materials with desired properties.

Development of Diverse Pyridine-Containing Molecular Architectures

The pyridine ring is a ubiquitous structural motif in a vast number of biologically active compounds and functional materials. This compound serves as a robust platform for generating a variety of substituted pyridine derivatives. The iodine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. This enables the systematic exploration of the chemical space around the pyridine core, leading to the development of novel molecular architectures with tailored electronic and steric properties.

Synthesis of Functionalized Heterocyclic Systems

Beyond simple substitution on the pyridine ring, this compound can be utilized in more complex synthetic sequences to construct a variety of functionalized heterocyclic systems. The carboxylic acid group can be readily converted into other functional groups, such as amides, esters, or even serve as a directing group for further transformations. For instance, the combination of cross-coupling reactions at the iodo position and functional group interconversion of the carboxylic acid allows for the assembly of highly decorated and complex heterocyclic scaffolds. This versatility is crucial for generating molecules with specific three-dimensional shapes and functionalities required for biological activity or material applications.

Role in Precursor Synthesis for Advanced Materials

The unique electronic properties imparted by the fluorine atom and the potential for polymerization or further functionalization make this compound an attractive precursor for the synthesis of advanced materials.

Integration into Polymer and Organic Electronic Precursors

While specific examples directly citing this compound in polymer and organic electronic applications are not extensively documented in publicly available literature, its structural motifs are highly relevant to these fields. Fluorinated and pyridine-containing polymers are known for their unique properties, including thermal stability, chemical resistance, and specific electronic characteristics. The iodo- and carboxylic acid functionalities of this compound provide reactive handles for polymerization reactions, such as polycondensation or the formation of polyesters and polyamides. Furthermore, the electron-deficient nature of the fluorinated pyridine ring makes it a candidate for incorporation into organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where tuning the electronic properties of the materials is critical for device performance. Chemical suppliers list the compound as a material building block, suggesting its potential use in the synthesis of organic monomers for covalent organic frameworks (COFs) and other electronic materials. researchgate.net

Utilization in Agrochemistry Intermediate Development

Fluorinated and heterocyclic compounds play a significant role in the development of modern agrochemicals, offering enhanced efficacy, selectivity, and metabolic stability. researchgate.netbeilstein-journals.org

The structural features of this compound make it a valuable intermediate for the synthesis of novel agrochemicals. The fluorinated pyridine core is a common scaffold in many successful herbicides and insecticides. beilstein-journals.orgevonik.com The ability to introduce diverse substituents at the 5-position via cross-coupling reactions allows for the fine-tuning of the biological activity and spectrum of the resulting compounds. While direct public-domain examples of its use are not prevalent, the synthesis of structurally related compounds, such as 5-chloro-3-fluoro-2-phenoxypyridines with a 1,3,4-oxadiazole (B1194373) ring, highlights the utility of such halogenated pyridine building blocks in creating herbicidally active molecules. evonik.com The development of trifluoromethylpyridine derivatives as key motifs in agrochemicals further underscores the importance of fluorinated pyridines in this sector. beilstein-journals.org

Application in Pharmaceutical Intermediate Synthesis

The pharmaceutical industry heavily relies on the use of versatile building blocks for the synthesis of new drug candidates. Fluorine-containing molecules are of particular interest due to the often-beneficial effects of fluorine on metabolic stability, binding affinity, and bioavailability.

This compound is classified as a pharmaceutical intermediate, indicating its role in the synthesis of active pharmaceutical ingredients (APIs). The pyridine nucleus is a core component of numerous drugs, and the presence of both a fluorine and an iodine atom provides synthetic chemists with powerful tools to create complex and novel drug-like molecules. The iodine atom can be readily displaced or used in cross-coupling reactions to build larger molecular frameworks, while the fluorine atom can enhance the pharmacological properties of the final compound. Although specific blockbuster drugs directly synthesized from this particular intermediate are not publicly disclosed, the general importance of fluorinated and iodinated heterocyclic building blocks in medicinal chemistry is well-established. For instance, the synthesis of various biologically active molecules often involves multicomponent reactions and cross-coupling steps where intermediates with similar functionalities are crucial.

Design of Fluorinated and Iodinated Scaffolds for Modulated Properties

The use of this compound as a starting material enables the construction of diverse molecular scaffolds where the fluorine and iodine atoms play a crucial role in modulating the properties of the final compounds. The differential reactivity of the C-I and C-F bonds, as well as the directing effects of these halogens on the pyridine ring, allows for selective chemical transformations. For instance, the iodine atom can be readily displaced or utilized in various coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds, thereby expanding the molecular complexity. The fluorine atom, being less reactive, typically remains in the final structure, where it can exert its influence on the molecule's electronic properties and conformational preferences.

This selective functionalization is a key strategy in the design of bioactive molecules. By systematically varying the substituents introduced at the 5-position (via the iodine handle), while retaining the fluorine at the 3-position, researchers can create libraries of analogues to probe structure-activity relationships (SAR). This approach allows for the optimization of a lead compound's potency, selectivity, and pharmacokinetic profile. The fluorine atom's ability to enhance metabolic stability is particularly advantageous, as it can prevent or slow down the enzymatic degradation of the molecule in vivo, leading to improved bioavailability and duration of action.

Below is a table illustrating the potential for property modulation through the strategic use of this compound in the synthesis of new chemical entities.

Property to be ModulatedRole of FluorineRole of IodineExample of Synthetic Transformation
Binding Affinity Can increase binding affinity through electrostatic interactions with receptor pockets.Can participate in halogen bonding or be replaced by a group that forms key interactions.Suzuki coupling to introduce a phenyl group at the 5-position.
Metabolic Stability Blocks sites of metabolic oxidation, increasing the compound's half-life.Serves as a reactive handle for introducing metabolically stable groups.Sonogashira coupling to introduce an alkyne at the 5-position.
Lipophilicity Increases lipophilicity, which can affect cell permeability and distribution.Its replacement with various groups allows for fine-tuning of the overall lipophilicity.Buchwald-Hartwig amination to introduce an amine at the 5-position.
Aqueous Solubility The electron-withdrawing nature can influence the pKa of the carboxylic acid, affecting solubility.Can be replaced with polar groups to enhance solubility.Stille coupling to introduce a heterocyclic group at the 5-position.

Impact on Molecular Frameworks for Structure-Function Exploration

The rigid and planar nature of the pyridine ring in this compound provides a well-defined scaffold upon which to build complex three-dimensional structures. The presence of both fluorine and iodine substituents significantly influences the electronic distribution and steric profile of this core, which in turn dictates how the resulting molecules interact with their biological targets or assemble into larger supramolecular structures. The exploration of structure-function relationships is greatly facilitated by the ability to systematically modify the scaffold at the 5-position while maintaining the constant influence of the 3-fluoro substituent.

This systematic approach is fundamental to understanding the precise molecular interactions that govern a compound's function. For example, in the context of enzyme inhibition, the fluorine atom might be positioned to interact with a specific amino acid residue in the active site, while the substituent introduced at the iodine's original position could be designed to occupy a nearby hydrophobic pocket. By synthesizing a series of derivatives with different groups at the 5-position, researchers can map out the structural requirements for optimal activity.

The following table provides a hypothetical example of a structure-function exploration study based on derivatives of this compound.

Derivative (Modification at 5-position)Observed Activity (e.g., IC50)Inferred Structure-Function Relationship
-H (de-iodinated)10 µMBaseline activity of the 3-fluoropyridine-4-carboxylic acid scaffold.
-CH35 µMSmall hydrophobic group is tolerated and may enhance binding.
-OCH312 µMIntroduction of a polar group is detrimental to activity.
-Ph1 µMA larger hydrophobic group significantly improves activity, suggesting a deep binding pocket.
-NH220 µMA hydrogen bond donor at this position is not favorable.

This systematic exploration, enabled by the unique functionalities of this compound, allows for a detailed understanding of the molecular determinants of function. The insights gained from such studies are invaluable for the rational design of next-generation molecules with improved efficacy and specificity. The strategic application of this building block, therefore, represents a powerful approach in the ongoing quest for novel and effective chemical entities.

Advanced Spectroscopic and Mechanistic Studies of 3 Fluoro 5 Iodoisonicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic compounds and for monitoring the progress of chemical reactions in real-time. osf.io For 3-fluoro-5-iodoisonicotinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive understanding of its molecular structure.

Product Characterization:

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns (J-couplings) between these protons and with the fluorine atom would confirm their positions relative to the substituents.

¹³C NMR: The carbon NMR spectrum would display six unique signals for the six carbon atoms in the molecule. The carbon atoms directly bonded to the electronegative fluorine, iodine, and nitrogen atoms, as well as the carboxyl group, would exhibit characteristic chemical shifts. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) provides further structural confirmation.

¹⁹F NMR: As fluorine-19 is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. biophysics.org It provides a unique spectral window with a large chemical shift range, making it exceptionally useful for characterizing fluorinated molecules and avoiding the signal overlap common in ¹H NMR. thermofisher.com The ¹⁹F spectrum of this compound would show a single resonance, and its chemical shift would be indicative of the electronic environment of the fluorine atom on the pyridine ring. thermofisher.com Coupling to the adjacent protons would be observed, providing connectivity information.

Reaction Monitoring: NMR spectroscopy can be employed for non-invasive, in-situ monitoring of reactions involving this compound without the need for sample extraction. osf.io By setting up experiments in an NMR tube or using a flow reactor setup passing through the spectrometer, chemists can track the disappearance of reactant signals and the appearance of product signals over time. osf.io This allows for the determination of reaction kinetics, the identification of transient intermediates, and the assessment of product purity and yield directly from the spectra. For instance, in a substitution reaction where the iodine is replaced, monitoring the change in the chemical shifts of the aromatic protons and the ¹⁹F signal would provide real-time data on the reaction's progress.

Table 1: Predicted NMR Data for this compound Based on Analogous Structures This table presents predicted chemical shift ranges and coupling constants based on data from similar structures like 3-fluoropyridine (B146971) and substituted benzoic acids. Actual experimental values may vary.

NucleusPositionPredicted Chemical Shift (ppm)Expected Coupling
¹HH-28.5 - 9.0Coupling to H-6 and ¹⁹F
¹HH-68.5 - 9.0Coupling to H-2 and ¹⁹F
¹³CC-2145 - 155JCF coupling
¹³CC-3155 - 165 (d)Large ¹JCF
¹³CC-4140 - 150JCF coupling
¹³CC-590 - 100JCF coupling
¹³C-COOH160 - 170-
¹⁹FF-3-110 to -130 (vs. CFCl₃)Coupling to H-2 and H-6

Mass Spectrometry for Elucidating Reaction Pathways and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (MW: 267.00 g/mol ), MS is crucial for confirming its identity and for studying its behavior in chemical reactions. bldpharm.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 267. The presence of iodine, with its characteristic isotopic pattern, would aid in identifying this peak. Key fragmentation pathways would likely involve:

Loss of the carboxyl group: A fragment corresponding to the loss of COOH (45 Da) would result in a peak at m/z 222.

Loss of iodine: Cleavage of the C-I bond would lead to a significant fragment peak corresponding to the loss of an iodine atom (127 Da), appearing at m/z 140.

Loss of fluorine: While the C-F bond is strong, a fragment corresponding to the loss of a fluorine atom (19 Da) might be observed.

By coupling mass spectrometry with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), complex reaction mixtures can be analyzed. This is particularly valuable for identifying short-lived intermediates and byproducts formed during the synthesis or subsequent reactions of this compound. For example, in cross-coupling reactions where the iodine atom is substituted, LC-MS could be used to monitor the consumption of the starting material (m/z 267) and the formation of the desired product, as well as any intermediates or side-products, thereby helping to elucidate the reaction pathway and optimize conditions.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. While a specific crystal structure for this compound is not publicly available, analysis of related structures like 3,5-difluoroisonicotinic acid and 3-chloroisonicotinic acid provides insight into the expected solid-state behavior. researchgate.netresearchgate.net

A crystallographic study of this compound would reveal:

Bond lengths and angles: Precise measurements of all bond lengths (C-C, C-N, C-F, C-I, C=O, O-H) and angles within the molecule.

Conformation: The orientation of the carboxylic acid group relative to the pyridine ring. This can be influenced by steric and electronic factors from the fluorine and iodine substituents.

Intermolecular interactions: The packing of molecules in the crystal lattice is dictated by non-covalent interactions. Key interactions would include strong O-H···N hydrogen bonds between the carboxylic acid of one molecule and the pyridine nitrogen of another, forming chains or dimers. researchgate.net Halogen bonding involving the iodine atom and π–π stacking interactions between the aromatic rings are also possible and would significantly influence the supramolecular architecture. researchgate.net

Understanding the crystal structure is vital for predicting physical properties such as melting point, solubility, and stability, which are critical for its application in pharmaceuticals and materials.

Table 2: Representative Crystallographic Data for an Analogous Compound (3,5-difluoroisonicotinic acid) This data illustrates the type of information obtained from an X-ray crystallography experiment. researchgate.net

ParameterValue
Chemical FormulaC₆H₃F₂NO₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.8050(10)
b (Å)6.8443(9)
c (Å)12.7196(14)
β (°)94.562(4)
Volume (ų)590.54(13)
Z (molecules/unit cell)4

Kinetic and Thermodynamic Investigations of Chemical Transformations

Investigating the kinetics and thermodynamics of reactions involving this compound is essential for understanding its reactivity and for optimizing synthetic procedures.

Kinetic Studies: These studies focus on the rate of chemical reactions. By systematically varying parameters such as temperature, concentration, and catalyst, one can determine the reaction order, rate constant (k), and activation energy (Ea). Techniques like in-situ NMR or UV-Vis spectroscopy can be used to monitor the concentration of reactants and products over time. osf.io For example, in a Suzuki coupling reaction involving the C-I bond, kinetic analysis would help to understand the mechanism of the catalytic cycle and identify the rate-determining step. ossila.com

Thermodynamic Investigations: These studies concern the energy changes that occur during a reaction, determining its feasibility and the position of equilibrium. Key thermodynamic parameters include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). While experimental determination via calorimetry is possible, computational chemistry methods, such as Density Functional Theory (DFT), are increasingly used to model reaction pathways. rsc.org These calculations can predict the relative stability of reactants, products, and transition states, providing a theoretical framework for why a particular reaction is favored. rsc.orgnih.gov For this compound, such studies could predict the regioselectivity of reactions, comparing the reactivity of the C-I bond versus potential reactions at other sites on the ring.

Computational and Theoretical Investigations of 3 Fluoro 5 Iodoisonicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No published studies employing quantum chemical calculations specifically on 3-Fluoro-5-iodoisonicotinic acid were found. Such studies would be invaluable for understanding its electronic properties and predicting its behavior in chemical reactions.

A search for Density Functional Theory (DFT) studies focused on the reaction mechanisms of this compound yielded no results. DFT is a powerful tool for elucidating reaction pathways and transition states, and its application to this compound remains an open area for investigation.

There is no available Frontier Molecular Orbital (FMO) analysis for this compound in the public domain. FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the reactivity and electronic behavior of a molecule. Future computational work could calculate these properties to provide insight into its electrophilic and nucleophilic sites.

Molecular Modeling and Docking Studies for Scaffold Optimization

No specific molecular modeling or docking studies featuring this compound for the purpose of scaffold optimization have been published. These computational techniques are essential in drug discovery for predicting the binding affinity and interaction of a molecule with biological targets.

A detailed conformational analysis and investigation into the stereochemical insights of this compound through computational methods have not been reported in the available literature. Such studies are fundamental for understanding the three-dimensional structure and its influence on the compound's properties and interactions.

Prediction of Molecular Properties for Synthetic Design

While basic molecular properties can be predicted by various software, no dedicated studies on the prediction of molecular properties for the strategic synthetic design of this compound were found. Computational predictions of properties such as solubility, lipophilicity, and electronic parameters are vital for guiding efficient synthetic strategies.

Future Research Trajectories for 3 Fluoro 5 Iodoisonicotinic Acid in Chemical Synthesis

Development of Novel and Sustainable Synthetic Methodologies

The future development of synthetic routes to 3-Fluoro-5-iodoisonicotinic acid and its derivatives is likely to be guided by the principles of green and sustainable chemistry. While traditional methods for the synthesis of halogenated pyridines often involve multiple steps with harsh reagents, future research will likely focus on more efficient and environmentally benign approaches.

Furthermore, the development of catalytic C-H activation methods for the direct functionalization of the pyridine (B92270) ring could revolutionize the synthesis of this and related compounds. By activating specific C-H bonds, it may be possible to introduce the fluoro and iodo groups in a more direct and atom-economical manner, bypassing the need for pre-functionalized starting materials.

Synthetic MethodologyPotential Advantages
Flow ChemistryImproved safety, scalability, and reaction control; reduced waste.
Catalytic C-H ActivationIncreased atom economy; more direct synthetic routes.
BiocatalysisHigh selectivity; mild reaction conditions; reduced environmental impact.

Exploration of Unprecedented Reactivity Modes

The dual halogenation of this compound at positions 3 and 5 opens up a rich landscape for exploring novel reactivity. The distinct electronic properties of the C-F and C-I bonds allow for selective transformations, making this molecule a valuable tool for orthogonal synthesis.

The highly polarized C-I bond is particularly amenable to a variety of cross-coupling reactions . While Suzuki and Sonogashira couplings of iodo-pyridines are well-established, future research could explore less common coupling partners and catalytic systems. For instance, the use of photoredox catalysis could enable novel carbon-carbon and carbon-heteroatom bond formations under mild conditions. A patent has already demonstrated the utility of the related 3-fluoro-5-iodopyridine (B1320037) in Sonogashira coupling reactions to produce arylethynyl derivatives, highlighting the potential of this class of compounds. google.com

The C-F bond, while generally more robust, can also be activated under specific conditions. Research into defluorinative functionalization could unlock new synthetic pathways, allowing for the introduction of a wide range of functional groups at the 3-position. This would be particularly valuable for late-stage diversification of complex molecules.

Moreover, the interplay between the fluoro and iodo substituents, along with the carboxylic acid group, could lead to unprecedented intramolecular cyclization reactions, providing access to novel heterocyclic scaffolds of medicinal interest.

Integration into Advanced Functional Material Synthesis

The unique electronic and structural features of this compound make it an attractive building block for the synthesis of advanced functional materials. The pyridine nitrogen and the carboxylic acid group can act as a bidentate ligand for the construction of metal-organic frameworks (MOFs) . The incorporation of fluorine into the organic linker can impart unique properties to the resulting MOF, such as altered pore environments, enhanced hydrophobicity, and improved gas sorption selectivity.

Furthermore, the iodo-substituent provides a handle for post-synthetic modification of the MOF through cross-coupling reactions, allowing for the introduction of additional functionalities. This could lead to the development of MOFs with tailored properties for applications in gas storage, separation, and catalysis.

In the realm of polymer chemistry , this compound could serve as a monomer for the synthesis of novel conductive or light-emitting polymers. The rigid pyridine core and the potential for derivatization through the iodo group could lead to materials with interesting photophysical and electronic properties.

Material TypePotential ApplicationKey Features from this compound
Metal-Organic Frameworks (MOFs)Gas storage, separation, catalysisFluorinated pore surfaces, post-synthetic modification handle
Conductive PolymersOrganic electronics, sensorsRigid backbone, tunable electronic properties
Light-Emitting PolymersOLEDs, lightingExtended π-conjugation via cross-coupling

Strategic Design for Next-Generation Chemical Building Blocks

The inherent functionality of this compound positions it as a strategic platform for the design of next-generation chemical building blocks for medicinal and agrochemical applications. The presence of three distinct functional handles allows for the systematic exploration of chemical space around the pyridine core.

For example, the carboxylic acid can be converted to a variety of amides, esters, or other functional groups. The iodo-substituent can be replaced with a wide range of carbon- or heteroatom-based substituents via cross-coupling reactions. The fluoro-substituent can modulate the physicochemical properties of the molecule, such as its pKa, lipophilicity, and metabolic stability.

This multi-faceted reactivity makes this compound an ideal starting point for the synthesis of compound libraries for high-throughput screening. The ability to rapidly generate a diverse set of analogues with tailored properties is a key advantage in modern drug discovery. The preparation of RAS inhibitors from related chloro-fluoro-iodopyridine derivatives underscores the potential of this scaffold in medicinal chemistry. googleapis.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Fluoro-5-iodoisonicotinic acid, and how can reaction conditions be optimized for purity?

  • Methodology : Begin with halogenation of the pyridine ring using iodine monochloride (ICl) in a controlled acidic medium. Fluorination can be achieved via nucleophilic aromatic substitution (NAS) with KF in the presence of a Cu(I) catalyst. Purity optimization involves HPLC with a C18 column (e.g., 97.0% purity threshold as per industrial standards) and recrystallization using ethanol/water mixtures .
  • Key Considerations : Monitor reaction intermediates via TLC (silica gel, ethyl acetate/hexane eluent) and confirm final structure via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology : Use Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylic acid (-COOH) and C-F/C-I bonds. X-ray crystallography is ideal for resolving steric effects caused by iodine’s bulkiness. Cross-validate with 19^{19}F NMR (chemical shift range: -110 to -130 ppm) and inductively coupled plasma mass spectrometry (ICP-MS) for iodine quantification .
  • Data Interpretation : Compare spectral data with structurally analogous compounds, such as 5-Fluoro-2-hydroxybenzoic acid, to identify deviations caused by electronic effects .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (FMOs) and electron density maps. Assess iodine’s leaving-group potential in Suzuki-Miyaura couplings using transition-state modeling. Validate predictions experimentally via Pd-catalyzed reactions with aryl boronic acids .
  • Contradiction Management : If experimental yields contradict computational predictions, re-evaluate solvent effects (e.g., DMF vs. THF) or catalyst loading using Design of Experiments (DoE) frameworks .

Q. How should researchers address contradictory data in biological activity studies of this compound?

  • Methodology : Employ dose-response assays (e.g., IC50_{50} determinations) across multiple cell lines to account for variability. Use statistical tools like ANOVA to identify outliers, and validate findings with orthogonal assays (e.g., fluorescence-based binding studies). Reference standardized protocols for pharmaceutical product evaluation, such as WHO’s Certificate of Pharmaceutical Product (CPP) guidelines .
  • Case Study : If cytotoxicity results conflict between studies, assess differences in cell culture conditions (e.g., serum concentration, passage number) or compound solubility in DMSO/PBS buffers .

Q. What strategies resolve discrepancies in mechanistic pathways proposed for iodine-fluorine exchange reactions?

  • Methodology : Use isotopic labeling (18^{18}F or 125^{125}I) to track substituent migration. Perform kinetic isotope effect (KIE) studies and in-situ IR spectroscopy to detect intermediate species. Compare results with literature on related systems, such as 2-Fluoro-5-iodotoluene, to identify common mechanistic bottlenecks .
  • Advanced Analysis : Apply Marcus theory to evaluate electron-transfer barriers in radical-mediated pathways, correlating activation parameters with solvent polarity .

Methodological Frameworks for Rigorous Research

  • Hypothesis Testing : Align experimental designs with PICO(T) (Population, Intervention, Comparison, Outcome, Time) frameworks to isolate variables (e.g., catalytic systems) .
  • Literature Review : Utilize federated search tools to aggregate data from journals, patents, and chemical databases while filtering out non-peer-reviewed sources (e.g., ) .
  • Ethical & Feasibility Checks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during proposal development to ensure compliance with institutional review boards (IRBs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.